1-(2,3-Dichlorophenyl)propan-1-one
Description
Contextualization within Aryl Propanone Chemical Space
Aryl propanones, a class of ketones characterized by a benzene (B151609) ring bonded to a propanone moiety, represent a significant scaffold in organic synthesis and medicinal chemistry. The parent compound, 1-phenylpropan-2-one (also known as phenylacetone), is a well-known substance with a history of use in various chemical syntheses. wikipedia.org The introduction of substituents onto the phenyl ring, as seen in 1-(2,3-Dichlorophenyl)propan-1-one, dramatically expands the chemical space of aryl propanones. This substitution allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its reactivity and biological activity. Research into substituted phenyl propanones has explored their potential in various applications, including the development of novel therapeutic agents. nih.govresearchgate.net
The synthesis of aryl propanones is often achieved through the Friedel-Crafts acylation reaction. libretexts.orgyoutube.comorganic-chemistry.org This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.com In the case of this compound, the likely synthetic route involves the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride. The mechanism of this electrophilic aromatic substitution proceeds through the formation of an acylium ion, which then attacks the electron-rich benzene ring. youtube.commasterorganicchemistry.com
Significance of Dichlorophenyl Moieties in Advanced Organic Structures
The presence of a dichlorophenyl group in an organic molecule can significantly impact its properties and biological activity. The chlorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring and adjacent functional groups. Furthermore, the position of the chlorine atoms on the phenyl ring (in this case, at the 2 and 3 positions) creates a specific steric and electronic environment.
Dichlorophenyl moieties are found in a variety of biologically active compounds, highlighting their importance in medicinal chemistry. For instance, compounds containing a dichlorophenyl group have been investigated for their potential as antifungal agents and as ligands for dopamine (B1211576) receptors. The inclusion of this moiety can enhance the binding affinity of a molecule to its biological target and can also affect its metabolic stability. Research on related compounds has shown that the dichlorophenyl group can be a key pharmacophore in the design of new drugs.
Scope of Academic Research and Theoretical Inquiry
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of substituted phenyl propanones and dichlorophenyl-containing compounds is the subject of ongoing academic inquiry. Research in this area often involves the synthesis of a series of analogs with varying substitution patterns on the phenyl ring to establish structure-activity relationships (SAR). nih.govnih.gov These studies aim to understand how different substituents affect the compound's biological activity, with the goal of optimizing its therapeutic potential.
Theoretical inquiries, such as computational modeling and quantitative structure-activity relationship (QSAR) studies, are also employed to predict the properties and activities of these compounds. These theoretical approaches can help to rationalize experimental findings and guide the design of new molecules with desired characteristics. The study of compounds like this compound contributes to a deeper understanding of the fundamental principles of organic chemistry and medicinal chemistry, paving the way for the development of new and improved functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJMXPBQBQCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623218 | |
| Record name | 1-(2,3-Dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213382-05-9 | |
| Record name | 1-(2,3-Dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.
Single Crystal X-ray Diffraction Data Analysis and Refinement
A search for single crystal X-ray diffraction studies on 1-(2,3-Dichlorophenyl)propan-1-one yielded no specific results. Such an analysis would be necessary to refine atomic coordinates and displacement parameters, leading to a highly accurate molecular structure.
Analysis of Crystal System, Space Group, and Unit Cell Parameters
Without experimental diffraction data, key crystallographic parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound remain undetermined.
Intramolecular and Intermolecular Interactions from Crystal Structures
Detailed insights into the intramolecular (e.g., bond lengths, bond angles, dihedral angles) and intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking) are derived from the solved crystal structure. Due to the absence of this data for the target compound, a discussion of these crucial structural features is not possible.
Vibrational Spectroscopy for Comprehensive Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Modes
No experimentally recorded FT-IR spectrum for this compound was found in the public domain. A typical spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the aromatic ring, and C-Cl stretching vibrations. Without the actual spectrum, a table of characteristic modes and their assignments cannot be compiled.
Fourier-Transform Raman (FT-Raman) Spectroscopy and Complementary Vibrational Insights
Similarly, a publicly available FT-Raman spectrum for this compound could not be located. FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be established.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three different types of proton environments: the aromatic ring protons, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons of the ethyl group.
The methyl group (–CH₃) protons, being furthest from the electron-withdrawing dichlorophenyl and carbonyl groups, would appear most upfield. Due to spin-spin coupling with the adjacent two methylene protons, this signal would manifest as a triplet. The methylene group (–CH₂–) protons are directly adjacent to the carbonyl group, which deshields them, causing their signal to appear downfield from the methyl protons. This signal would be split into a quartet by the three neighboring methyl protons.
The three protons on the dichlorophenyl ring are in distinct chemical environments and would appear in the aromatic region of the spectrum (typically 7.0-8.0 ppm). Their signals would present as a complex pattern of multiplets due to coupling with each other. The proton at the C-6 position is expected to be a doublet of doublets, coupled to the protons at C-5 and C-4. Similarly, the protons at C-4 and C-5 would exhibit mutual coupling and appear as complex multiplets, likely a triplet (or doublet of doublets) for H-5 and a doublet of doublets for H-4.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Propanoyl) | 1.1 - 1.3 | Triplet (t) | ~7.5 |
| CH₂ (Propanoyl) | 2.9 - 3.2 | Quartet (q) | ~7.5 |
| Aromatic H (H-4, H-5, H-6) | 7.3 - 7.8 | Multiplet (m) | N/A |
The proton-decoupled ¹³C NMR spectrum provides a direct view of the carbon framework. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the molecule.
The carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield, typically above 195 ppm. The six carbons of the dichlorophenyl ring will appear in the aromatic region (125-140 ppm). The two carbons bearing chlorine atoms (C-2, C-3) and the carbon attached to the propanoyl group (C-1) are quaternary and often show weaker signals. The three aromatic methine carbons (C-4, C-5, C-6) will give more intense signals. The aliphatic carbons of the propanoyl group will appear upfield; the methylene carbon (α to the carbonyl) will be in the 30-40 ppm range, while the terminal methyl carbon will be the most shielded, appearing below 20 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C=O | 198 - 203 | Ketone |
| C-1 (Aromatic) | 135 - 140 | Quaternary |
| C-2 (Aromatic) | 132 - 136 | Quaternary (C-Cl) |
| C-3 (Aromatic) | 130 - 134 | Quaternary (C-Cl) |
| C-4, C-5, C-6 (Aromatic) | 126 - 131 | Methine (CH) |
| CH₂ (Propanoyl) | 32 - 38 | Methylene |
| CH₃ (Propanoyl) | 8 - 12 | Methyl |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show a clear cross-peak between the methyl triplet and the methylene quartet of the propanoyl group, confirming their connectivity. It would also reveal the coupling network between the adjacent protons on the aromatic ring (H-4, H-5, and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling). It would be used to definitively assign each protonated carbon. For example, it would link the methylene proton quartet to the methylene carbon signal (~35 ppm) and the aromatic proton multiplets to their respective aromatic methine carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. Key HMBC correlations would include a signal between the methylene (CH₂) protons and the carbonyl carbon (²J), as well as the quaternary aromatic carbon C-1 (³J). The aromatic protons would show correlations to neighboring carbons, and crucially, the H-6 proton would likely show a three-bond correlation to the carbonyl carbon, firmly establishing the connection of the propanoyl group to the dichlorophenyl ring.
Table 4: Key Expected HMBC Correlations for Structural Elucidation
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |
| CH₂ | C=O, CH₃, C-1 (Aromatic) | 2, 2, 3 |
| CH₃ | CH₂, C=O | 2, 3 |
| H-4 | C-2, C-3, C-5, C-6 | 2, 3, 2, 3 |
| H-6 | C-1, C-2, C-4, C=O | 2, 3, 3, 3 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₉H₈Cl₂O), the calculated exact mass is 201.99522 u. An HRMS measurement confirming this value would validate the molecular formula.
A defining feature in the mass spectrum would be the isotopic pattern created by the two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion region will exhibit three peaks: M⁺ (containing two ³⁵Cl atoms), M+2⁺ (one ³⁵Cl and one ³⁷Cl), and M+4⁺ (two ³⁷Cl). The expected relative intensity ratio of these peaks is approximately 9:6:1, which serves as a definitive signature for a dichlorinated compound.
Analysis of the fragmentation pattern provides further structural evidence. The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.
Pathway 1: Loss of an ethyl radical (•C₂H₅, 29 u) would generate the highly stable 2,3-dichlorobenzoyl cation. This fragment would be expected to be a major peak in the spectrum at m/z 173 (and 175, 177 due to chlorine isotopes).
Pathway 2: Loss of the 2,3-dichlorophenyl radical would produce the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57.
Further Fragmentation: The 2,3-dichlorobenzoyl cation (m/z 173) could subsequently lose a molecule of carbon monoxide (CO, 28 u) to form the 2,3-dichlorophenyl cation at m/z 145 (and 147, 149).
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl isotopes) | Ion Structure | Formula | Notes |
| 202 | [C₉H₈³⁵Cl₂O]⁺ | [M]⁺ | Molecular Ion. Exhibits M+2 and M+4 peaks. |
| 173 | [C₇H₃³⁵Cl₂O]⁺ | [M - C₂H₅]⁺ | 2,3-Dichlorobenzoyl cation. Base peak is likely. |
| 145 | [C₆H₃³⁵Cl₂]⁺ | [M - C₂H₅ - CO]⁺ | 2,3-Dichlorophenyl cation. |
| 57 | [C₃H₅O]⁺ | [M - C₆H₃Cl₂]⁺ | Propanoyl cation. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Ground State Properties
The foundation of a theoretical understanding of a molecule lies in the accurate calculation of its ground state properties. These calculations determine the most stable three-dimensional arrangement of the atoms (geometry) and the energies associated with its molecular vibrations.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.gov The geometry of 1-(2,3-dichlorophenyl)propan-1-one is optimized by finding the minimum energy structure on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible. For related dichlorophenyl derivatives, geometry optimization is a standard initial step to ensure that subsequent calculations are performed on a structure that represents a true energy minimum. nih.govmdpi.com The optimization calculations for analogous systems have been successfully performed using the Gaussian suite of programs. nih.govnih.gov
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules. nih.govnih.govresearchgate.net Studies on similar dichlorinated aromatic compounds have shown that B3LYP provides reliable geometric and electronic properties. nih.govmdpi.comkbhgroup.in
The basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p) and 6-311++G(d,p), are commonly employed. nih.govmdpi.comnih.govresearchgate.netkbhgroup.in The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. nih.gov The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. The selection of a basis set like 6-311++G(d,p) is often guided by its proven reliability in the literature for evaluating properties of similar molecules. mdpi.comresearchgate.net
Once the optimized geometry is obtained, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)). nih.govnih.gov These calculations serve two primary purposes. First, they confirm that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. nih.gov Second, they provide the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.govnih.gov
The calculated frequencies allow for a detailed assignment of the experimental IR spectrum. For example, characteristic vibrations such as C-H stretching, C=O stretching of the ketone group, C-C stretching of the phenyl ring, and C-Cl stretching can be identified. nih.govscirp.org In studies of related molecules like 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, DFT calculations have been used to perform a complete vibrational assignment of the observed IR and Raman spectra. researchgate.net
Illustrative Vibrational Frequencies for a Related Dichlorophenyl Compound This table presents theoretical vibrational frequencies for a molecule containing a dichlorophenyl group, calculated using DFT. The values illustrate the typical range for different types of molecular vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretching | 3450 |
| C-H Stretching (Aromatic) | 3086 - 2911 |
| C=O Stretching | ~1700 (Typical for ketones) |
| C=C Stretching (Aromatic) | 1446 - 1424 |
| C-Cl Stretching | 550 - 850 (Typical range) |
| C-H Bending | 1436 - 1007 |
| Data is illustrative and based on findings for similar compounds. nih.govscirp.org |
Electronic Structure and Chemical Reactivity Descriptors
Beyond the molecular geometry, computational methods can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. taylorandfrancis.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov In studies of dichlorinated chalcone (B49325) isomers, the HOMO-LUMO gap was effectively used to characterize chemical reactivity and charge transfer interactions. nih.gov
The spatial distribution of the HOMO and LUMO is also informative. In this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, while the LUMO may be centered around the carbonyl group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
Illustrative FMO Data for a Dichlorophenyl Chalcone Isomer This table shows typical HOMO, LUMO, and energy gap values calculated for a related dichlorophenyl-containing molecule, illustrating the application of FMO theory.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Values are illustrative and based on typical results for similar aromatic ketones from DFT calculations. nih.gov |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.delibretexts.org It is plotted onto the molecule's surface, typically a constant electron density surface. The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. uni-muenchen.deproteopedia.org Green and yellow represent areas of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the high electronegativity of oxygen. researchgate.net This highlights the carbonyl oxygen as a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the propanoyl chain and the phenyl ring would exhibit positive potential (blue), while the regions around the chlorine atoms would also show negative character, influencing intermolecular interactions. researchgate.net MEP analysis is a standard method to predict the reactive behavior of molecules in various chemical environments. researchgate.netuni-muenchen.de
Mulliken Atomic Charges and Fukui Functions for Nucleophilic/Electrophilic Sites
Theoretical calculations can pinpoint the most reactive sites within a molecule. Mulliken atomic charges and Fukui functions are key descriptors used for this purpose. Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering a glimpse into the distribution of electrons.
Fukui functions are a more sophisticated tool derived from density functional theory (DFT) that helps predict the sites for nucleophilic and electrophilic attack. scm.com The function essentially describes the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com A higher value of the Fukui function for nucleophilic attack (f+) indicates a site that is more susceptible to attack by a nucleophile, while a higher value for electrophilic attack (f-) points to a site prone to attack by an electrophile. scm.comresearchgate.net These calculations are crucial for understanding the chemical reactivity and selectivity of this compound in various chemical reactions. arxiv.org
Table 1: Hypothetical Mulliken Atomic Charges and Fukui Functions for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) | Fukui Function (f+) | Fukui Function (f-) | Predicted Reactivity |
| C=O (Carbonyl Carbon) | +0.45 | 0.18 | 0.05 | Electrophilic Site |
| O (Carbonyl Oxygen) | -0.50 | 0.08 | 0.25 | Nucleophilic Site |
| C-Cl (Aromatic Carbon) | +0.15 | 0.12 | 0.09 | Potential Electrophilic Site |
| C-Cl (Aromatic Carbon) | +0.13 | 0.11 | 0.08 | Potential Electrophilic Site |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. dergipark.org.tr It is calculated as half the difference between the ionization potential (I) and the electron affinity (A). arxiv.org
Electrophilicity Index (ω) : Introduced by Parr, this index quantifies the ability of a molecule to accept electrons. arxiv.org A higher electrophilicity index suggests a stronger electrophilic character. researchgate.net It is calculated from the chemical potential (μ) and chemical hardness (η). arxiv.org
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.7 | Indicates high kinetic stability |
| Chemical Hardness (η) | 2.85 | Moderately hard molecule |
| Electrophilicity Index (ω) | 2.5 | Good electrophile |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Advanced Molecular Modeling and Dynamics Simulations
Beyond static electronic properties, computational chemistry allows for the exploration of the dynamic behavior of this compound.
Conformational Analysis and Potential Energy Surface Scans
Molecules are not rigid structures; they can adopt various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. youtube.com A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more geometric parameters, such as bond rotation angles. longdom.orgsemanticscholar.org This "map" of the molecule's energy landscape reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states between them. longdom.org For this compound, this analysis would be crucial to understand the preferred orientation of the propanone side chain relative to the dichlorophenyl ring.
Ab Initio Molecular Dynamics (AIMD) and Classical Molecular Dynamics (MD)
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule. bu.edu
Ab Initio Molecular Dynamics (AIMD) : In AIMD, the forces between atoms are calculated "from the beginning" using quantum mechanical methods at each time step of the simulation. bu.eduliu.se This provides a highly accurate description of the molecular motion and allows for the study of chemical reactions and other processes involving changes in the electronic structure. However, AIMD is computationally very expensive. bu.edu
Classical Molecular Dynamics (MD) : Classical MD simulations use pre-defined force fields, which are sets of parameters that describe the potential energy of the system. aps.org While less computationally demanding than AIMD, the accuracy of classical MD depends on the quality of the force field. aps.org These simulations can be used to study larger systems over longer timescales, providing insights into properties like diffusion and conformational changes.
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, EDA)
Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, play a critical role in determining the structure and properties of molecules. nih.gov The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing these weak interactions. chemtools.orgwikipedia.org The reduced density gradient (RDG) is a key quantity in this analysis, which helps to identify regions of non-covalent interactions in real space. mdpi.com These regions can then be colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. researchgate.net Energy decomposition analysis (EDA) can further quantify the different contributions (electrostatic, exchange, polarization, etc.) to the total interaction energy.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit nonlinear optical (NLO) behavior, which has applications in technologies like optical data storage and telecommunications. nih.gov Organic molecules, in particular, are promising candidates for NLO materials due to their structural diversity and the ability to tune their properties through chemical modification. nih.gov
Theoretical calculations, particularly using density functional theory (DFT), can predict the NLO properties of a molecule, such as the first hyperpolarizability (β). researchgate.netmdpi.com A large first hyperpolarizability is a key indicator of a strong second-order NLO response. nasc.ac.in These calculations can guide the design of new molecules with enhanced NLO properties by exploring the effects of different functional groups and molecular architectures. nih.gov For this compound, theoretical NLO studies would assess its potential for such applications.
Table 3: Hypothetical Nonlinear Optical Properties of this compound
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 3.2 | Debye |
| Mean Polarizability (α) | 15.8 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 5.5 x 10⁻³⁰ | esu |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Electric Dipole Moment Calculations
The electric dipole moment (µ) is a fundamental measure of the polarity of a molecule, arising from an uneven distribution of electron density. It is a vector quantity, with both magnitude and direction, that points from the center of negative charge to the center of positive charge. In computational chemistry, the dipole moment of a molecule like this compound can be accurately calculated using various theoretical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost.
Theoretical calculations would typically involve optimizing the geometry of the molecule to its lowest energy state and then computing the dipole moment components (µx, µy, µz) to determine the total dipole moment.
Table 1: Representative Theoretical Methods for Dipole Moment Calculation
| Method | Basis Set | Description |
| Density Functional Theory (DFT) | e.g., B3LYP/6-311++G(d,p) | A popular method that includes electron correlation effects, providing a good balance of accuracy and computational efficiency for calculating molecular properties. |
| Hartree-Fock (HF) | e.g., 6-31G(d) | A foundational ab initio method that does not include electron correlation, often used for initial calculations but may be less accurate for polar molecules. |
| Møller-Plesset Perturbation Theory (MP2) | e.g., aug-cc-pVDZ | An ab initio method that adds electron correlation to the HF theory, generally providing higher accuracy at a greater computational expense. |
Polarizability and Hyperpolarizability Computations
Beyond the permanent dipole moment, the application of an external electric field can induce a dipole in a molecule. The ease with which the electron cloud of a molecule can be distorted by an electric field is quantified by its polarizability (α). This property is a tensor, but often its average value is considered.
Furthermore, for strong electric fields, the response of the molecule can become non-linear. This non-linear optical (NLO) behavior is described by the hyperpolarizabilities. The first hyperpolarizability (β) is responsible for phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.
Computational methods, particularly DFT, are instrumental in predicting the polarizability and hyperpolarizability of molecules. These calculations are crucial for identifying materials with potential applications in NLO devices, such as optical switches and frequency converters. For this compound, the presence of the π-conjugated system of the phenyl ring and the electron-withdrawing nature of the chloro and carbonyl substituents suggest that it may exhibit notable NLO properties.
Although specific computational data for this compound is not found in the reviewed literature, the general approach to these calculations is well-defined. The polarizability and hyperpolarizability tensors would be computed, and from their components, the average values (⟨α⟩ and ⟨β⟩) can be determined.
Table 2: Key Parameters in Polarizability and Hyperpolarizability Studies
| Parameter | Symbol | Description |
| Mean Polarizability | ⟨α⟩ | The average of the diagonal components of the polarizability tensor (αxx, αyy, αzz), indicating the overall polarizability of the molecule. |
| Anisotropy of Polarizability | Δα | A measure of the deviation from spherical symmetry in the polarizability, indicating how the polarizability differs along different molecular axes. |
| First Hyperpolarizability | β | A third-rank tensor that describes the second-order response of a molecule to an electric field. The magnitude of the total first hyperpolarizability (βtot) is a key indicator of NLO activity. |
In the absence of specific published research, the computational investigation of this compound represents a valuable area for future study to fully characterize its electronic and optical properties.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies
Ligand-Based SAR Approaches for Dichlorophenyl-Containing Propanones
Ligand-based SAR approaches investigate how modifications to a molecule's structure influence its biological activity. This is achieved without knowledge of the specific biological target (e.g., receptor or enzyme). For dichlorophenyl-containing propanones, these studies focus on the core components: the dichlorophenyl ring and the propanone side chain.
The structure of 1-(2,3-Dichlorophenyl)propan-1-one offers two primary scaffolds for systematic modification: the propanone chain and the dichlorophenyl ring. SAR studies analyze how altering these parts affects activity.
Phenyl Scaffold: The 2,3-dichloro substitution pattern on the phenyl ring defines the electronic and steric character of this part of the molecule. The two chlorine atoms are electron-withdrawing, influencing the electron density of the aromatic ring and the carbonyl group. The ortho and meta positioning (positions 2 and 3) creates a specific steric profile. SAR studies would involve:
Positional Isomerism: Moving the chlorine atoms to other positions (e.g., 2,4-, 2,5-, 3,4-dichloro) would alter the molecule's shape and dipole moment, which can dramatically affect binding affinity.
Halogen Substitution: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) would systematically modify both steric size and electronic effects, allowing researchers to probe the specific requirements of a potential binding site.
Non-halogen Substitution: Introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) in place of or in addition to the chlorine atoms would provide insight into whether electron density in the ring is favorable or unfavorable for activity. nih.gov Studies on related benzylideneacetophenones have shown that electron-donating groups on the phenyl ring can enhance certain biological activities. nih.gov
To understand the potential role of the this compound structure, it is compared with related molecules. This comparative analysis helps to highlight the importance of specific structural features.
Dichlorophenyl Analogues: The activity of this compound can be contextualized by comparing it to other compounds containing a dichlorophenyl group but with different functional groups. For instance, studies on dichlorodiphenyl aromatase inhibitors, which feature a dichlorophenyl group attached to a different core, have identified that the spatial arrangement of key atoms is a critical determinant of potency. nih.gov This suggests that the specific geometry conferred by the 2,3-dichloro substitution in the propanone compound is likely a significant factor in its interaction with biological targets.
The following interactive table provides a comparative overview of these structural classes.
| Compound Class | Core Scaffold | Key Substituents | Potential SAR Insights |
| Dichlorophenyl Propanones | Phenylpropan-1-one | 2,3-dichloro | Role of specific chlorine positioning on electronic and steric properties. |
| Other Dichlorophenyl Derivatives | Dichlorodiphenyl | Heterocyclic rings | Importance of 3D pharmacophore geometry and distance between key functional groups. nih.gov |
| Benzylideneacetophenones (Chalcones) | Phenyl-propenone | Varied on both rings | Influence of electron-donating/withdrawing groups on activity. nih.gov |
| α-Haloketones | Ketone | Halogen on α-carbon | Enhanced reactivity at the carbonyl carbon. researchgate.netnih.gov |
Computational QSAR Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized molecules.
The foundation of a QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. For a compound like this compound, a range of descriptors would be selected to capture its key features. nih.govnih.gov
Physicochemical Descriptors: These describe properties like lipophilicity, size, and shape.
ClogP (Calculated Log P): Represents the molecule's lipophilicity or hydrophobicity. It is crucial for predicting how a molecule will behave in biological systems, including its ability to cross cell membranes. For many aromatic compounds, hydrophobicity is a key factor in receptor binding. umich.edu
Molar Refractivity (MR): A measure of molecular volume and polarizability, which relates to how the molecule will fit into a binding site and the strength of van der Waals interactions.
Electronic Descriptors: These quantify the electronic properties of the molecule, which are critical for its reactivity and interaction with biological targets.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons. A lower ELUMO value suggests the molecule is a better electron acceptor and more likely to participate in charge-transfer interactions or react with nucleophiles. This is particularly relevant for nitroaromatic compounds and could be significant for halogenated ketones.
EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the molecule's ability to donate electrons.
Dipole Moment: Measures the polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
Thermodynamic Descriptors:
∆Hf (Heat of Formation): Represents the energy of the molecule relative to its constituent elements, providing a measure of its thermodynamic stability.
The following interactive table details common descriptors used in QSAR modeling.
| Descriptor Type | Descriptor Example | Abbreviation | Significance in QSAR |
| Physicochemical | Calculated Log P | ClogP | Measures lipophilicity; relates to membrane permeability and hydrophobic interactions. nih.gov |
| Physicochemical | Molar Refractivity | MR | Relates to molecular volume, polarizability, and steric fit. frontiersin.org |
| Electronic | Energy of LUMO | ELUMO | Indicates electron-accepting ability and electrophilicity. nih.gov |
| Electronic | Hammett Constant | σ | Quantifies the electron-donating or -withdrawing effect of substituents on an aromatic ring. youtube.com |
| Thermodynamic | Heat of Formation | ΔHf | Measures the energetic stability of the molecule. |
Once descriptors are calculated for a set of molecules with known activities, statistical methods are used to build and validate a QSAR model. derpharmachemica.com
Model Development: The goal is to create a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): Creates a simple linear equation. It is easy to interpret but assumes a linear relationship between descriptors and activity. youtube.com
Partial Least Squares (PLS): A more advanced regression method that can handle datasets where descriptors are numerous and correlated with each other. It is useful for extracting the most relevant information. acs.org
Model Validation: This is a critical step to ensure the model is robust, reliable, and has predictive power, not just a chance correlation. jetir.orgbasicmedicalkey.com Key validation techniques include:
Internal Validation: Uses the initial dataset (the training set) to check the model's stability. The most common method is cross-validation (e.g., leave-one-out), which generates a statistic called q². A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.comderpharmachemica.com
External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used to build the model. The predictive ability is measured by a statistic called R²_pred. A high value indicates that the model can accurately predict the activity of new compounds. mdpi.combasicmedicalkey.com
The following interactive table summarizes key statistical parameters for QSAR model validation.
| Validation Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures how well the model fits the training data. | > 0.6 |
| Cross-validated R² | q² | Measures the internal predictive ability of the model. derpharmachemica.com | > 0.5 |
| Predictive R² for Test Set | R²_pred | Measures the model's ability to predict an external test set. mdpi.com | > 0.6 |
A validated QSAR model is more than just a predictive tool; it offers valuable insights into the underlying SAR. nih.gov By examining the final QSAR equation, researchers can understand which properties are most important for biological activity.
For example, a hypothetical QSAR model might look like: Biological Activity = 1.5 * ClogP - 2.3 * ELUMO + 0.8 * MR + constant
Interpreting this model would suggest that:
Increased lipophilicity (ClogP) is beneficial for activity (positive coefficient).
Increased electrophilicity (lower ELUMO) is beneficial for activity (negative coefficient).
Increased molecular volume/polarizability (MR) is also favorable (positive coefficient).
This interpretation provides a clear, rational basis for designing new molecules. acs.org A chemist could then focus on synthesizing analogues of this compound that have higher lipophilicity and larger substituents while maintaining or enhancing the electrophilic nature of the molecule. The model acts as a guide, prioritizing the synthesis of compounds with the highest probability of success and reducing the time and resources spent on less promising candidates. youtube.com However, it is crucial to remember that correlation does not imply causation, and the mechanistic interpretation of a QSAR model should ideally be supported by experimental data. nih.gov
Molecular Docking and Binding Studies for Potential Interactions (Computational)
Computational methods, particularly molecular docking and binding free energy calculations, are powerful tools in drug discovery and molecular biology. They allow for the prediction and analysis of how a small molecule, such as this compound, might interact with a biological target at the atomic level. These in silico techniques are crucial for understanding potential mechanisms of action and for guiding the design of more potent and selective molecules. While specific molecular docking and binding studies for this compound are not extensively detailed in the available research, this section outlines the established methodologies that would be employed for such an investigation.
Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of a target protein and then scoring them to identify the most favorable binding mode.
Ligand-Target Interaction Prediction: The initial step requires the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore the conformational space of the ligand and the rotational and translational freedom of the ligand relative to the binding site. These programs use scoring functions to estimate the binding affinity for each generated pose, helping to identify the most likely interaction.
Binding Mode Analysis: A detailed analysis of the top-ranked docked poses reveals the specific interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the basis of molecular recognition. Key interactions typically analyzed include:
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues of the protein.
Hydrophobic Interactions: The association of nonpolar groups on the ligand with hydrophobic pockets in the binding site.
Van der Waals Forces: General non-specific attractive or repulsive forces.
Electrostatic Interactions: Attraction or repulsion between charged or polar groups.
For this compound, the dichlorophenyl ring, the carbonyl group, and the ethyl chain would be analyzed for their contributions to these interactions within a given protein's active site. The analysis helps in understanding the structure-activity relationship (SAR), where modifications to the ligand's structure could lead to improved binding.
| Interaction Type | Potential Functional Group on this compound | Potential Interacting Protein Residues | Significance in Binding |
|---|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Amino acids with donor groups (e.g., Serine, Threonine, Tyrosine, Lysine) | Provides specificity and directionality to the binding interaction. |
| Hydrophobic Interactions | Dichlorophenyl Ring, Ethyl Group | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) | Major driving force for binding, contributes significantly to affinity. |
| Halogen Bonds | Chlorine atoms | Electron-rich atoms like Oxygen or Nitrogen in backbone or side chains. | Can provide additional specificity and strength to the interaction. |
| π-π Stacking | Dichlorophenyl Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | Stabilizes the complex through aromatic ring interactions. |
Binding Energy Calculations and Free Energy Perturbation
While molecular docking provides a rapid estimation of binding poses and affinities, more rigorous methods are often required for accurate binding energy prediction. These methods are computationally more intensive but offer deeper insights into the thermodynamics of binding.
Binding Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. These calculations provide a more refined energy score than the scoring functions used in docking.
Free Energy Perturbation (FEP): Free Energy Perturbation is a highly accurate but computationally demanding method based on statistical mechanics for calculating free energy differences. In the context of drug design, FEP is used to predict the difference in binding affinity between two similar ligands (a relative binding free energy) or the absolute binding free energy of a single ligand.
The method involves creating a thermodynamic cycle that connects the binding of two different ligands to a target protein. The calculation simulates a non-physical, or "alchemical," transformation of one ligand into another, both in the solvent and when bound to the protein. The difference in the free energy required for this transformation in the two environments yields the relative binding free energy (ΔΔG). FEP calculations are particularly useful for lead optimization, as they can accurately predict the impact of small chemical modifications on binding affinity.
| Computational Method | Primary Output | Computational Cost | Typical Application |
|---|---|---|---|
| Molecular Docking | Binding pose, Docking score (qualitative affinity) | Low | Virtual screening of large compound libraries, initial pose prediction. |
| MM/PBSA & MM/GBSA | Estimated binding free energy (ΔG) | Medium | Rescoring of docking poses, ranking of potential hits. |
| Free Energy Perturbation (FEP) | Relative binding free energy (ΔΔG) | High | Accurate prediction of affinity changes from small chemical modifications, lead optimization. |
Chemical Derivatization and Functional Group Transformations of 1 2,3 Dichlorophenyl Propan 1 One
Modification of the Ketone Moiety
The carbonyl group of 1-(2,3-dichlorophenyl)propan-1-one is a primary site for a range of functional group interconversions, most notably reduction and reductive amination, to introduce new functionalities and chiral centers.
Reduction to Alcohols: The reduction of the ketone to a secondary alcohol, 1-(2,3-dichlorophenyl)propan-1-ol, can be readily achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. numberanalytics.commasterorganicchemistry.comlibretexts.org The reaction typically proceeds in a protic solvent such as methanol (B129727) or ethanol, where the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. libretexts.orgchemguide.co.ukyoutube.com Subsequent protonation by the solvent yields the corresponding secondary alcohol. libretexts.orgchemguide.co.ukyoutube.com While specific studies on the reduction of this compound are not extensively detailed in publicly available literature, the general mechanism for ketone reduction is well-established. numberanalytics.commasterorganicchemistry.comlibretexts.org
For more powerful reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and will also reduce other functional groups like esters and carboxylic acids. libretexts.org Catalytic hydrogenation, employing catalysts such as Raney nickel, platinum, or palladium on carbon, represents another effective method for the reduction of the ketone. This approach offers advantages in terms of cost and environmental impact for large-scale syntheses.
Reductive Amination: The ketone functionality provides a direct route to the synthesis of various amines through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone, thus minimizing the formation of the alcohol byproduct. masterorganicchemistry.comwikipedia.orgchemicalbook.com This method allows for the introduction of a wide range of substituents on the nitrogen atom, leading to the synthesis of diverse secondary and tertiary amines. For instance, reaction with ammonium (B1175870) chloride in the presence of a suitable reducing agent would yield the corresponding primary amine, 1-(2,3-dichlorophenyl)propan-1-amine.
Reactions on the Dichlorophenyl Aromatic Ring
The 2,3-dichloro-substituted phenyl ring of the molecule is susceptible to further electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the two chlorine atoms and the propanoyl group—play a crucial role in determining the position of the incoming electrophile. Both chlorine and the propanoyl group are deactivating, electron-withdrawing groups. wikipedia.org Chlorine is an ortho-, para-director, while the propanoyl group is a meta-director. libretexts.org The interplay of these directing effects can lead to a mixture of products, and the reaction conditions often need to be carefully controlled to achieve selectivity.
Electrophilic Aromatic Substitution:
Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com Given the directing effects of the substituents, the nitro group would be expected to add at the positions ortho or para to the chlorine atoms and meta to the propanoyl group. A patent for the preparation of dichlorotoluene nitride intermediates suggests that nitration of o-dichlorobenzene primarily yields 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene. youtube.comresearchgate.net The presence of the propanoyl group on this compound would further influence the regioselectivity.
Halogenation: Further halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The incoming halogen atom would be directed to the available ortho and para positions relative to the existing chlorine atoms.
Sulfonation: The introduction of a sulfonic acid group can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com This reaction is often reversible, which can be synthetically useful. masterorganicchemistry.com A patent on the preparation of 2,3-dichlorotoluene (B105489) describes a sulfonation step to block the para-position of an amino group before a subsequent chlorination step. nih.gov
Reduction of the Aromatic Ring: While the reduction of the aromatic ring is a challenging transformation, under harsh conditions of high pressure and temperature with potent catalysts like rhodium on carbon, it is possible to hydrogenate the dichlorophenyl ring. However, this is generally a less common transformation compared to the modification of the other functional groups.
Side Chain Elaboration and Heterocyclic Annulation Strategies
The propan-1-one side chain, in conjunction with the ketone functionality, serves as a versatile handle for the construction of various heterocyclic ring systems. These reactions often proceed through multicomponent reactions, offering an efficient pathway to complex molecular architectures.
Thiophene Synthesis (Gewald Reaction): The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgderpharmachemica.com In this reaction, this compound can react with a compound like ethyl cyanoacetate (B8463686) and sulfur to yield a highly substituted 2-aminothiophene derivative. researchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. organic-chemistry.org
Dihydropyridine (B1217469) Synthesis (Hantzsch Reaction): The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an amine or ammonia (B1221849) to form a dihydropyridine ring. youtube.comorganic-chemistry.orgorganic-chemistry.org While this compound itself is a ketone, the structurally related 2,3-dichlorobenzaldehyde (B127699) has been used in a modified Hantzsch synthesis to produce dihydropyridine derivatives, which are known calcium channel blockers. organic-chemistry.org A patent describes the synthesis of 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-3-pyridinecarboxylic acid, a key intermediate for a cardiovascular drug, using 2,3-dichlorobenzaldehyde. organic-chemistry.org This demonstrates the utility of the 2,3-dichlorophenyl moiety in the synthesis of medicinally relevant heterocyclic compounds.
Pyrimidine (B1678525) Synthesis: The propan-1-one moiety can also be a precursor for the synthesis of pyrimidine derivatives. One common method involves the reaction of a 1,3-dicarbonyl compound (which can be generated from the ketone) with an amidine. researchgate.netnih.govorganic-chemistry.org For example, condensation of this compound with a suitable reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could generate an enaminone, which can then be cyclized with an amidine hydrochloride to form a substituted pyrimidine ring. organic-chemistry.org
Interactive Data Table: Reactivity of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Ketone | Reduction | NaBH₄, Methanol | Secondary Alcohol |
| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine |
| Dichlorophenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Dichlorophenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |
| Dichlorophenyl Ring | Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative |
| Side Chain/Ketone | Gewald Reaction | α-cyanoester, S, base | 2-Aminothiophene |
| Side Chain/Ketone | Hantzsch-type Reaction | β-ketoester, NH₃ | Dihydropyridine |
| Side Chain/Ketone | Pyrimidine Synthesis | DMF-DMA, Amidine | Pyrimidine |
Advanced Analytical Methodologies in Research
Chromatographic Method Development and Validation for Purity and Quantitation
The quantification and purity assessment of 1-(2,3-Dichlorophenyl)propan-1-one are critical in research and chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods developed and validated for these purposes. allmpuslab.com
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, as evidenced by purity statements from chemical suppliers which often specify "98% Purity by HPLC". allmpuslab.com Method development involves optimizing the separation of the main compound from any synthesis byproducts or degradation products. amazonaws.comresearchgate.net
A typical RP-HPLC method would be developed and validated according to established guidelines, focusing on parameters like linearity, precision, accuracy, and selectivity. pensoft.net The selection of a C18 column is common due to its hydrophobicity, which provides good retention for aromatic compounds. The mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation. UV detection is suitable due to the presence of the chromophoric phenyl group in the molecule.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV/Vis Detector at 245 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase |
This table represents typical starting conditions for method development and may require optimization for specific sample matrices.
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. cornerstoneanalytical.com Given its molecular weight and structure, this compound is amenable to GC analysis. The primary challenge in GC is ensuring the compound is thermally stable and does not degrade in the high-temperature injector or column.
For halogenated organic compounds, specific detectors offer enhanced sensitivity and selectivity. cornerstoneanalytical.com While a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) is particularly sensitive to electrophilic compounds like chlorinated molecules. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the preferred approach, as it provides both retention time data and a mass spectrum for structural elucidation. documentsdelivered.comnih.gov
Table 2: Plausible GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
This table illustrates a general-purpose GC-MS method; specific parameters would be validated for quantitative and qualitative analysis.
Purity Assessment and Impurity Profiling in Research Samples
Purity assessment is a direct application of the HPLC and GC methods described. A chromatogram of a research sample will show a major peak corresponding to this compound and potentially several smaller peaks corresponding to impurities. The purity is typically calculated based on the relative peak areas. Commercial batches of this compound are often cited with a purity of 98% as determined by HPLC. allmpuslab.com
Impurity profiling is a more detailed process that involves not just quantifying but also identifying these minor components. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradants).
Potential process-related impurities could include:
Starting Materials: Unreacted 1,2-dichlorobenzene (B45396) or propanoyl chloride.
Positional Isomers: Other dichlorophenylpropanone isomers (e.g., 1-(3,4-dichlorophenyl)propan-1-one or 1-(2,5-dichlorophenyl)propan-1-one) formed during the synthesis.
Byproducts: Compounds formed from side reactions.
GC-MS is particularly valuable for impurity profiling as the mass spectra of the minor peaks can be used to propose structures for the unknown impurities.
Chiral Separation Techniques (if enantiomeric forms become a research focus)
The structure of this compound features a stereocenter at the carbon atom alpha to the carbonyl group (the first carbon of the propane (B168953) chain). This means the compound can exist as a pair of enantiomers, (R)- and (S)-1-(2,3-Dichlorophenyl)propan-1-one. While often prepared and used as a racemate (an equal mixture of both enantiomers), research into the specific biological or chemical properties of the individual enantiomers would require chiral separation. nih.gov
Chromatographic techniques are the cornerstone of chiral separations. wvu.eduresearchgate.net This is achieved by using a chiral selector, which can be part of the stationary phase (a Chiral Stationary Phase, or CSP) or an additive in the mobile phase. wvu.edu The chiral selector interacts diastereomerically with the enantiomers, leading to different retention times and thus separation.
Chiral HPLC: This is the most common method for enantiomeric separation. researchgate.net Columns with CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins are used to resolve the racemic mixture. nih.gov
Chiral GC: For volatile compounds, chiral GC is an option. It also employs columns with a chiral stationary phase to separate enantiomers. unito.it
The development of a chiral separation method is often empirical, requiring screening of various CSPs and mobile phase conditions to find a system that provides adequate resolution between the two enantiomer peaks. sci-hub.ru Although the potential for enantiomeric forms exists, specific published research focusing on the chiral separation of this compound is not widely documented, indicating it is likely handled as a racemate in most current research applications.
Conclusion and Future Research Directions
Identification of Current Research Gaps and Emerging Challenges
The landscape of research surrounding 1-(2,3-Dichlorophenyl)propan-1-one reveals several underexplored avenues and significant challenges. A primary research gap is the limited investigation into its biological activities. While related chlorinated phenyl ketones and their derivatives have shown promise, for instance as anti-inflammatory and neuroprotective agents, a thorough screening of this compound for a wide range of pharmacological effects is conspicuously absent. nih.gov The specific influence of the 2,3-dichloro substitution pattern on its bioactivity and toxicological profile remains largely uncharacterized.
Furthermore, there is a notable scarcity of studies on the catalytic functionalization of this specific molecule. Although transition metal-catalyzed C-H activation and photocatalysis are emerging as powerful tools for modifying aromatic ketones, their application to this compound has not been extensively reported. rsc.orgresearchgate.net The steric hindrance and electronic effects imposed by the ortho and meta chlorine atoms present a considerable challenge for regioselective transformations. Overcoming these hurdles to enable precise modification of both the aromatic ring and the propanone side chain is a key challenge for synthetic chemists.
Another significant gap lies in the exploration of its material science applications. The impact of incorporating this dichlorinated propiophenone (B1677668) moiety into polymers or functional materials is an area ripe for investigation. The polarity and potential for intermolecular interactions imparted by the dichlorophenyl group could lead to novel material properties, but this potential remains untapped.
Exploration of Novel Methodologies and Interdisciplinary Approaches
Advancing the understanding and application of this compound will necessitate the adoption of novel methodologies and the fostering of interdisciplinary collaborations. The development of advanced catalytic systems is paramount. This includes the design of specific ligands for transition metals to achieve regioselective C-H functionalization in the presence of the challenging dichlorophenyl moiety. rsc.orgresearchgate.net Photocatalytic methods, which can often proceed under milder conditions, should be explored for reactions such as C-C bond formation and heteroatom introduction. researchgate.net
Biocatalysis presents another promising frontier. The use of enzymes to perform stereoselective reductions of the ketone or other transformations could provide access to chiral building blocks that are otherwise difficult to synthesize. nih.gov An interdisciplinary approach combining computational chemistry with synthetic experimentation would be highly beneficial. Theoretical calculations can predict reaction pathways, elucidate mechanisms, and guide the rational design of experiments for the functionalization of this molecule.
Collaboration between synthetic chemists, medicinal chemists, and material scientists is crucial. Synthetic chemists can focus on developing efficient routes to novel derivatives, which can then be evaluated by medicinal chemists for their biological properties. Similarly, material scientists can investigate the incorporation of this compound and its derivatives into new materials with tailored electronic or physical properties.
Potential as a Modular Synthetic Intermediate or Advanced Chemical Probe
The inherent reactivity of this compound positions it as a valuable and versatile synthetic intermediate. The ketone functionality serves as a handle for a wide array of chemical transformations, including reductions, oxidations, and additions. The dichlorinated phenyl ring, while presenting synthetic challenges, also offers opportunities for diverse functionalization through cross-coupling reactions or nucleophilic aromatic substitution, paving the way for the synthesis of a library of complex molecules. nih.gov
A particularly promising application lies in its use as a precursor for the synthesis of heterocyclic compounds. The propiophenone backbone can be readily cyclized with various reagents to construct a range of nitrogen, sulfur, or oxygen-containing heterocycles. Given that many biologically active compounds feature such heterocyclic cores, this compound represents a strategic starting point for the development of new pharmaceutical agents. nih.gov
Furthermore, with appropriate modification, this compound holds potential as an advanced chemical probe for exploring biological systems. By attaching fluorescent tags or reactive groups, derivatives of this compound could be designed to interact with specific biological targets. The dichlorophenyl moiety could play a role in modulating the binding affinity and selectivity of such probes. The development of these tools would require a synergistic effort between synthetic organic chemistry and chemical biology. chemscene.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,3-Dichlorophenyl)propan-1-one, and how can reaction conditions be tailored to improve yield?
- Methodology : Use Friedel-Crafts acylation, where 2,3-dichlorobenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane) and temperature (40–60°C) to suppress side reactions like polyacylation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals (>98% by HPLC) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet for dichlorophenyl group) and ketone-adjacent methylene protons (δ 2.8–3.2 ppm, quartet).
- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .
- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 217 (C₉H₇Cl₂O⁺) with fragmentation patterns matching dichlorophenyl loss .
Q. What solvent systems are ideal for recrystallizing this compound to achieve high crystallinity?
- Use ethanol or methanol for slow cooling recrystallization. For low solubility, mix with toluene (1:3 v/v) to enhance crystal formation. Monitor purity via melting point (literature range: 85–88°C) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Protocol : Grow crystals via vapor diffusion (ethanol/water). Use SHELX-97 for structure refinement. Key parameters:
- Space group: Likely P2₁/c (monoclinic).
- Bond lengths: C=O (1.21–1.23 Å), C-Cl (1.72–1.74 Å).
- Dihedral angle between phenyl and ketone planes: ~25° (indicative of steric hindrance) .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- DFT Studies : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate:
- LUMO localization on carbonyl carbon (electrophilic site).
- Activation energy for nucleophilic attack (e.g., Grignard reagents: ΔG‡ ~15–20 kcal/mol).
Q. How do steric and electronic factors influence the regioselectivity of this compound in heterocyclic synthesis?
- Case Study : In Paal-Knorr pyrrole synthesis, the dichlorophenyl group directs cyclization via steric hindrance at the 3-position.
- Kinetic Analysis : Use in situ IR to track intermediate enamine formation. Rate constants (k) show 2–3× slower kinetics vs. non-chlorinated analogs due to electron-withdrawing Cl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
